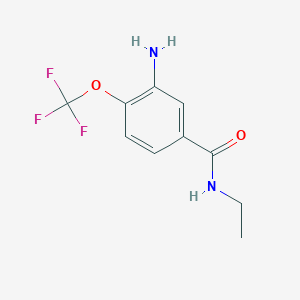

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide

描述

属性

IUPAC Name |

3-amino-N-ethyl-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPZNSZHHVDBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting amine is acylated with ethyl chloroformate to introduce the N-ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Types of Reactions

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce various amines or alcohols .

科学研究应用

Antiviral Activity

One of the notable applications of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide is in the development of antiviral agents. Research has indicated that compounds with similar structural characteristics exhibit potent inhibitory effects against viruses such as Ebola and Marburg. For instance, a series of 4-(aminomethyl)benzamide derivatives have been identified as effective inhibitors of Ebola virus entry, demonstrating promising antiviral activity with EC50 values below 10 μM for both EBOV and MARV .

Inhibition of Protein Kinases

The compound also shows potential as an inhibitor of protein kinases, which are critical in the treatment of various cancers. Compounds with similar structures have been reported to inhibit tyrosine kinases associated with neoplastic diseases, including breast cancer and leukemia . This suggests that this compound could be explored further for its anticancer properties.

Antimicrobial Properties

Emerging studies highlight the antimicrobial efficacy of amide-based compounds, including those structurally related to this compound. For example, a study demonstrated the anti-echinococcal activity of amide derivatives, indicating potential applications in treating parasitic infections .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors under specific conditions. The following table summarizes some synthetic routes:

| Synthetic Route | Description | Yield |

|---|---|---|

| Route A | Reaction of 3-nitro-4-trifluoromethoxybenzoic acid with ethylamine under reflux conditions. | High |

| Route B | Nitration followed by reduction and acylation processes to obtain the final product. | Moderate |

| Route C | Direct amination of 4-(trifluoromethoxy)benzoic acid with ethylamine using coupling agents. | High |

Case Study: Antiviral Compound Development

In a recent study, researchers synthesized a series of aminobenzamide derivatives, including those structurally related to this compound. These compounds were tested for their ability to inhibit viral entry into host cells, revealing that modifications in the amine substituent significantly affected potency . The findings emphasize the importance of structural optimization in developing effective antiviral agents.

Case Study: Cancer Therapeutics

Another study explored the use of benzamide derivatives in targeting protein kinases involved in cancer proliferation. The results indicated that certain modifications led to enhanced selectivity and potency against specific cancer cell lines . This research supports the potential application of this compound in targeted cancer therapies.

作用机制

The mechanism of action of 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino and benzamide groups can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Notes:

- Anti-parasitic activity: The trifluoromethoxy group in Compound 16 confers moderate anti-echinococcal activity, but it is less potent than Compound 10, which lacks the trifluoromethoxy group but incorporates a naphthyl ring. This suggests that bulkier aromatic systems may enhance protoscolicidal efficacy .

- HDAC inhibition: CI-994 demonstrates that substituents like acetylamino and aminophenyl are critical for HDAC targeting, whereas trifluoromethoxy groups (as in the target compound) may redirect activity toward other pathways .

- Oncology applications : Sonidegib’s morpholine and trifluoromethoxy groups contribute to its Hedgehog pathway inhibition, highlighting the importance of heterocyclic substituents in kinase targeting .

Substituent Effects on Pharmacokinetics and Selectivity

Table 2: Substituent Impact on Drug-like Properties

Key Findings :

- The trifluoromethoxy group enhances metabolic stability but may reduce solubility, necessitating formulation adjustments for oral bioavailability .

- N-ethyl substitution in the target compound likely improves membrane permeability compared to polar groups (e.g., hydroxyethyl in GNF-2) but may limit water solubility .

生物活性

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10F3N2O

- Molecular Weight : 236.19 g/mol

This compound features a benzamide core with a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, docking studies have shown that derivatives containing the benzamide fragment can effectively inhibit protein kinases associated with cancer proliferation. In particular, compounds with trifluoromethyl substitutions have demonstrated potent inhibition against various cancer cell lines, including those resistant to traditional therapies .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 10 | |

| AKE-72 (similar structure) | BCR-ABL (T315I mutant) | <10 |

Antimicrobial Properties

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Research has shown that benzamide derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of a trifluoromethoxy group has been linked to enhanced antimicrobial efficacy due to improved membrane permeability and interaction with microbial targets .

Table 2: Summary of Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 µg/mL | |

| Benzamide derivatives | Various | <20 µg/mL |

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells and microorganisms. It is believed to bind to key enzymes and receptors involved in cell signaling pathways, leading to apoptosis in cancer cells and disruption of metabolic processes in pathogens.

- Inhibition of Protein Kinases : The compound exhibits inhibitory effects on receptor tyrosine kinases, which play a crucial role in cell proliferation and survival.

- Membrane Disruption : In microbial cells, the lipophilic nature of the trifluoromethoxy group enhances penetration into the cell membrane, disrupting cellular integrity.

Case Studies

Several studies have highlighted the promising biological activity of related compounds:

- Study on Cancer Cell Lines : A recent study evaluated various benzamide derivatives for their anticancer properties against multiple cell lines. The results indicated that modifications at the benzene ring significantly influenced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

- Antiviral Activity Assessment : Another investigation focused on the antiviral potential of similar benzamide compounds against influenza viruses. The results showed significant protective effects at concentrations as low as 16 µM, indicating potential therapeutic applications in viral infections .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide, and what are critical optimization parameters?

- Methodological Answer : The compound can be synthesized via acylation of 3-amino-4-(trifluoromethoxy)benzoic acid with ethylamine derivatives. Key steps include:

- Amidation : Reacting the carboxylic acid with ethylamine in the presence of coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) .

- Solvent Optimization : Dichloromethane or acetonitrile is preferred for solubility and reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

- Critical Parameters : Temperature control (0–25°C), stoichiometric ratios (1:1.2 acid/amine), and moisture exclusion to prevent hydrolysis of intermediates .

Q. How should researchers assess and mitigate mutagenicity risks during handling?

- Methodological Answer :

- Ames Testing : Use Salmonella typhimurium strains (e.g., TA98, TA100) to evaluate mutagenic potential. Compare results to benchmarks like benzyl chloride, which has similar mutagenicity profiles .

- Safety Protocols : Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure. Store the compound at –20°C under argon to prevent decomposition .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of the trifluoromethoxy group on reaction mechanisms?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR to study electronic environments. The trifluoromethoxy group’s electron-withdrawing nature stabilizes intermediates in nucleophilic aromatic substitutions .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states in reactions like deamination or cross-coupling .

Q. How can structural modifications enhance biological activity while retaining metabolic stability?

- Methodological Answer :

- SAR Studies : Systematically replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or aromatic rings to evaluate binding affinity changes. Use in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling (e.g., microsomal stability tests) .

- Trifluoromethoxy Modifications : Introduce halogens (Cl, Br) at the benzene ring’s meta position to enhance lipophilicity and target engagement, as seen in kinase inhibitors like PF-06465469 .

Q. How do conflicting data on biological activity (e.g., antimicrobial vs. anticancer) arise, and how can they be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform dose-ranging studies (0.1–100 µM) to identify activity thresholds. For example, antimicrobial activity may dominate at lower concentrations, while cytotoxic effects emerge at higher doses .

- Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions that explain divergent biological outcomes .

Q. What mechanistic insights support the compound’s role in late-stage functionalization of biomolecules?

- Methodological Answer :

- Deamination Reactions : The amino group can act as a directing group in transition-metal-catalyzed C–H functionalization. For example, Pd(OAc)₂ with oxidants like Ag₂CO₃ enables regioselective arylation .

- Isotopic Labeling : Use -labeled analogs to track nitrogen migration in HERON reactions, confirming intermediates via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。